Dihydrogladiolic acid

Description

Properties

CAS No. |

10088-78-5 |

|---|---|

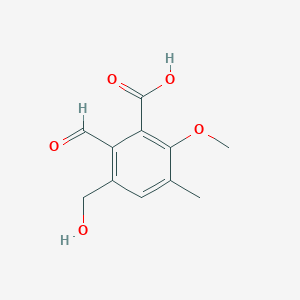

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C11H12O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3,5,12H,4H2,1-2H3,(H,14,15) |

InChI Key |

KINUBXBOAZOHHO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |

Other CAS No. |

10088-78-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phytotoxic Metabolites

Key Findings:

Activity Spectrum: this compound exhibits narrow-spectrum activity, specifically targeting lettuce root elongation . In contrast, diorcinol (224) affects multiple plant types (oaks, grasses), while p-methoxyphenol (235) inhibits parasitic weeds, demonstrating broader applications .

Mechanistic Differences :

- Compounds like cavoxin (216) and colletochlorin F (219) induce rapid necrosis, suggesting a role in tissue degradation .

- This compound’s inhibition of root elongation aligns with growth disruption rather than immediate cell death .

Structural Class: this compound is an α-pyrone derivative, similar to curvulin (222) and PC-2 (from Penicillium spp.) . However, minor structural variations likely account for differences in target specificity and potency.

Contrasting Effects :

- β-Mercapto acid derivatives from Lasiodiplodia theobromae promote root elongation in lettuce, highlighting the functional diversity of fungal metabolites even within the same plant species .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dihydrogladiolic acid, and how can their efficiency be rigorously compared?

- Methodological Answer: Compare synthetic pathways (e.g., enzymatic vs. chemical synthesis) using metrics such as yield, purity, and scalability. Employ Design of Experiments (DOE) to optimize reaction conditions (temperature, catalysts). Validate purity via HPLC (≥95% purity threshold) and structural confirmation through -NMR and -NMR spectroscopy. Include reproducibility protocols, as detailed in experimental sections of peer-reviewed studies .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report deviations in degradation products and validate methods per ICH guidelines .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer: Validate a UPLC-MS/MS method with specificity tests against interfering metabolites. Include calibration curves (linear range: 1–1000 ng/mL, R² ≥0.99) and recovery studies (spiked samples, 80–120% recovery). Cross-validate with independent labs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with target enzymes, and what experimental validation is required?

- Methodological Answer: Perform molecular docking (AutoDock Vina) to identify binding affinities (ΔG ≤ -8 kcal/mol). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (K). Address discrepancies between in silico and in vitro results by refining force fields or accounting for solvation effects .

Q. What strategies resolve contradictory data on this compound’s biological activity across different cellular models?

- Methodological Answer: Conduct a meta-analysis of dose-response curves (IC values) to identify outliers. Control variables such as cell passage number, serum batch, and incubation time. Use CRISPR-edited cell lines to isolate target-specific effects. Cross-reference with orthogonal assays (e.g., Western blot for protein expression) .

Q. How should researchers design a study to investigate the metabolic fate of this compound in vivo?

- Methodological Answer: Use -radiolabeled this compound in rodent models. Collect plasma, urine, and feces over 72 hours. Quantify metabolites via radiometric detection and HR-MS. Apply compartmental pharmacokinetic modeling to estimate absorption and clearance rates. Include negative controls (vehicle-only groups) to distinguish endogenous compounds .

Data Presentation and Reproducibility

Table 1 : Key Parameters for Reporting this compound Experiments

Addressing Methodological Flaws

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.